
Ethyl 2,3-dichlorocinnamate
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Overview
Description
Ethyl 2,3-dichlorocinnamate is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.10 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Step 1: Formation of 3,4-Dichlorocinnamoyl Chloride
3,4-Dichlorocinnamic acid reacts with excess thionyl chloride under reflux to yield the corresponding acid chloride :
Reagents : Thionyl chloride (70 mL), reflux for 2 hours.
Product : 3,4-Dichlorocinnamoyl chloride (73% yield after distillation).
Step 2: Esterification with Ethanol
The acid chloride undergoes esterification with ethanol in the presence of sodium hydride and dimethylformamide (DMF) :
Reagents :
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Sodium hydride (60% in mineral oil)
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Urethane (carbamate)
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DMF solvent
Conditions : Stirred at room temperature for 1 hour.
Product : Ethyl (E)-3,4-dichlorocinnamate (14% yield after chromatography).
Parameter | Details |
---|---|
Yield | 14% |
Melting Point | 187–189°C (from ethyl acetate/heptane) |
Molecular Formula | C₁₂H₁₁Cl₂NO₃ |
Spectral Data (¹H NMR) | δ 1.34 (t, 3H), 4.27 (q, 2H), 7.41–7.73 (m, 4H) |
Reactivity and Functionalization
The compound’s reactivity is governed by:
-
Electrophilic aromatic substitution (due to electron-withdrawing Cl groups).
-
Conjugate addition (via the α,β-unsaturated ester).
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the ester group may hydrolyze to form 2,3-dichlorocinnamic acid:
Reagents :
-
Acidic: HCl/H₂O
-
Basic: NaOH/EtOH
Product : 2,3-Dichlorocinnamic acid (predicted).
Nucleophilic Attack at the β-Position
The α,β-unsaturated system is susceptible to nucleophilic additions (e.g., Michael addition):
Example Reaction :
Ethyl 2,3-dichlorocinnamate + Amine → β-Amino ester derivative.
Halogenation of the Aromatic Ring
Further electrophilic substitution could occur at the para position relative to existing Cl groups:
Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.
Properties
Molecular Formula |
C11H10Cl2O2 |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
InChI Key |
SVYCGHOTVMOUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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